molecular formula C12H23ClN2O2 B6281906 rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride CAS No. 530135-00-3

rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride

Cat. No.: B6281906
CAS No.: 530135-00-3
M. Wt: 262.8
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Description

rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride is a versatile organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound's structure consists of a tert-butyl group, a bicyclic azabicyclooctane ring, and a carbamate group. This combination of functional groups imparts unique chemical and biological properties to the compound, making it of high interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride typically involves multiple steps:

  • Formation of the bicyclic azabicyclooctane ring: : This step usually involves the condensation of appropriate starting materials under controlled conditions to form the azabicyclo[3.2.1]octane core.

  • Introduction of the tert-butyl group: : A tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides in the presence of a suitable base.

  • Carbamate formation: : The carbamate functional group is introduced by reacting the intermediate with chloroformates or isocyanates under mild conditions.

  • Hydrochloride formation: : The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This typically involves the use of continuous flow reactors to improve yield and reduce reaction times, as well as stringent quality control measures to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride can undergo several types of chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or other higher oxidation state products.

  • Reduction: : Reduction reactions, often using reducing agents such as lithium aluminum hydride, can break down certain functional groups within the compound, leading to simpler molecules.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the carbamate and bicyclic ring sites, using reagents like halides, alkoxides, or amines.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, alkoxides, amines.

Major Products Formed:
  • Oxidation: : Oxidized derivatives of the original compound.

  • Reduction: : Reduced forms with altered functional groups.

  • Substitution: : Various substituted derivatives depending on the nucleophilic reagent used.

Scientific Research Applications

Chemistry: In chemistry, rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride is used as a building block in organic synthesis, particularly in the development of novel drugs and polymers.

Biology: Biologically, this compound is investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets within cells.

Medicine: In medicine, this compound has shown promise in the development of therapeutics for neurological disorders due to its unique interaction with certain neurotransmitter systems.

Industry: Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, in neurological applications, it may bind to certain neurotransmitter receptors, altering signal transduction and providing potential therapeutic benefits.

Comparison with Similar Compounds

rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride is compared with similar compounds in terms of structure, reactivity, and biological activity.

List of Similar Compounds:
  • tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate: : Lacks the hydrochloride component, influencing its solubility and reactivity.

  • N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride: : Lacks the tert-butyl group, affecting its steric properties and biological activity.

  • tert-butyl N-[(1R,3R,5S)-azabicyclo[3.2.1]octan-3-yl]carbamate: : Another variant that differs in the placement and presence of functional groups, leading to variations in chemical and biological properties.

Its unique combination of functional groups makes this compound a standout compound in various fields of research and industry.

Properties

CAS No.

530135-00-3

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.8

Purity

95

Origin of Product

United States

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